1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylcyclohexyl)thiourea
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Overview
Description
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, a pyrazole ring, and a fluorobenzyl moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiourea Group: The final step involves the reaction of the substituted pyrazole with 4-methylcyclohexyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA
- **N-[1-(2-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA
Uniqueness
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and reactivity compared to its chloro- and bromo-substituted analogs
Properties
Molecular Formula |
C18H23FN4S |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-(4-methylcyclohexyl)thiourea |
InChI |
InChI=1S/C18H23FN4S/c1-13-6-8-15(9-7-13)21-18(24)22-16-10-20-23(12-16)11-14-4-2-3-5-17(14)19/h2-5,10,12-13,15H,6-9,11H2,1H3,(H2,21,22,24) |
InChI Key |
BZLYGDMLEFRAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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